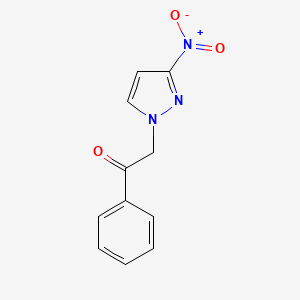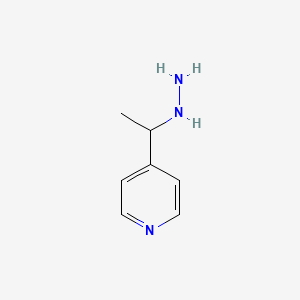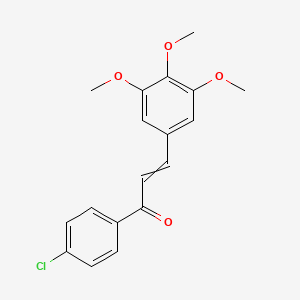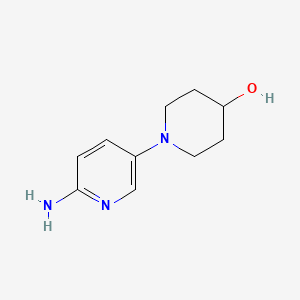
2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one
Overview
Description
“2-(3-Nitro-1H-pyrazol-1-yl)acetamide” is a chemical compound with the molecular formula C5H6N4O3 and a molecular weight of 170.13 . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for “2-(3-Nitro-1H-pyrazol-1-yl)acetamide” is 1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10) .Physical And Chemical Properties Analysis
“2-(3-Nitro-1H-pyrazol-1-yl)acetamide” has a predicted boiling point of 445.5° C at 760 mmHg, a predicted density of 1.7 g/cm3, and a predicted refractive index of n20D 1.70 .Scientific Research Applications
Vasorelaxant Effects
A study by Brito et al. (2013) discusses the vasorelaxant effects of 1-nitro-2-phenylethane, which is structurally related to 2-(3-Nitro-1H-pyrazol-1-yl)-1-phenylethan-1-one. This compound was found to stimulate the soluble guanylate cyclase-cGMP pathway, influencing vascular relaxation. Such findings are significant in cardiovascular research and could have implications for treating conditions related to blood vessel constriction (Brito et al., 2013).
Crystal Structure Analysis
The work by Hernández-Ortega et al. (2012) and Portilla et al. (2007) provides insight into the crystal structure of compounds similar to this compound. Understanding these structures is crucial in the field of crystallography and material science, as it helps in predicting the properties and potential applications of these compounds in various fields like pharmaceuticals and materials engineering (Hernández-Ortega et al., 2012), (Portilla et al., 2007).
Anticancer and Antibacterial Properties
Zheng et al. (2010) synthesized novel derivatives of a similar compound, showing potential in suppressing lung cancer cell growth. This highlights the possible use of such compounds in cancer research and therapy. Additionally, Tharmaraj et al. (2009) reported the antibacterial activity of metal complexes of a related compound, suggesting its use in developing new antimicrobial agents (Zheng et al., 2010), (Tharmaraj et al., 2009).
Energetic Materials Development
Research by Yang et al. (2021) on novel polynitro azoxypyrazole-based compounds, which are structurally related, demonstrates their use in developing high-performance energetic materials. Such materials have applications in areas like propellants and explosives (Yang et al., 2021).
Safety and Hazards
The safety information for “2-(3-Nitro-1H-pyrazol-1-yl)acetamide” includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(9-4-2-1-3-5-9)8-13-7-6-11(12-13)14(16)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTHVNSOBXSHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350576 | |
| Record name | ST008432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5761-58-0 | |
| Record name | ST008432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B3053947.png)

